molecular formula C10H16O4 B12539159 Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate CAS No. 820977-04-6

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate

Cat. No.: B12539159
CAS No.: 820977-04-6
M. Wt: 200.23 g/mol
InChI Key: OLVVAHRFWQSURK-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate typically involves esterification reactions. One common method is the reaction between ethyl acetoacetate and ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure high yield and purity by maintaining optimal reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

820977-04-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate

InChI

InChI=1S/C10H16O4/c1-4-8(7-13-5-2)9(11)10(12)14-6-3/h4H,5-7H2,1-3H3

InChI Key

OLVVAHRFWQSURK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=CC)C(=O)C(=O)OCC

Origin of Product

United States

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